Product packaging for Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)(Cat. No.:CAS No. 114414-60-7)

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Cat. No.: B052036
CAS No.: 114414-60-7
M. Wt: 799 g/mol
InChI Key: NLAVVHBUSPGVFG-GQAKXHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic hexapeptide analog featuring a D-serine residue and tert-butyl (OtBu) ether protecting groups on the side chains of Ser and Thr. This specific sequence and its modifications are of significant interest in peptide chemistry and neurobiology research, particularly in the study of opioid receptor systems. The incorporation of D-Serine, a non-proteogenic amino acid, confers resistance to proteolytic degradation, thereby enhancing the metabolic stability of the peptide in experimental settings. The tert-butyl ether protecting groups are crucial during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for a more efficient and pure synthesis. Once synthesized and purified, these groups can be selectively removed under mild acidic conditions to reveal the native serine and threonine hydroxyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62N6O10 B052036 Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) CAS No. 114414-60-7

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVVHBUSPGVFG-GQAKXHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Use of Unnatural or Modified Amino Acids:the Tert Butyl Otbu Protecting Groups on the Serine and Threonine Residues Also Contribute to Steric Hindrance. These Bulky Groups Can Physically Block the Approach of Proteases to the Peptide Backbone, Further Enhancing Stability. the Use of Other Non Proteinogenic Amino Acids is Also a Widely Used Strategy to Improve Resistance to Digestive Enzymes.nih.govresearchgate.netmdpi.com

The following table summarizes key structural modifications and their impact on enzymatic stability.

Structural ModificationMechanism of ActionExample in Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
D-Amino Acid Substitution Disrupts stereospecific recognition by proteases. lifetein.com.cnnih.govD-Serine
Side Chain Modification Steric hindrance preventing protease access to the peptide backbone.tert-butyl (OtBu) groups on Serine and Threonine
Use of Non-Proteinogenic Amino Acids Introduction of residues not typically recognized by standard proteases. nih.govThe OtBu-modified amino acids can be considered non-proteinogenic in this context.

These modifications collectively contribute to the enhanced stability profile of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) compared to its all-L-amino acid, unprotected counterpart, making it a more robust candidate for potential therapeutic applications.

Structure Activity Relationship Sar and Conformational Analysis of Tyr D Ser Otbu Gly Phe Leu Thr Otbu

Impact of D-Amino Acid Residues on Opioid Receptor Selectivity

The incorporation of a D-amino acid at the second position of opioid peptides is a critical determinant for high delta-opioid receptor selectivity. Naturally occurring deltorphins, which are highly selective for the delta receptor, possess a D-amino acid in this position. This structural feature is essential for the peptide's bioactivity and its ability to discriminate between different opioid receptor subtypes. chemrxiv.org

Conformational Effects Imparted by O-tert-Butyl Groups

The O-tert-butyl (OtBu) groups on the serine and threonine residues introduce significant steric bulk, which in turn has a profound impact on the peptide's conformational dynamics and its interaction with opioid receptors.

Influence on Peptide Backbone Dynamics and Rigidity

The bulky tert-butyl groups restrict the rotational freedom of the Serine and Threonine side chains. This limitation in movement can lead to a more rigid peptide backbone. A more constrained conformation can be advantageous for receptor binding as it reduces the entropic penalty upon binding to the receptor. By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site, the O-tert-butyl groups can enhance binding affinity. nih.gov This conformational restriction is a well-established strategy in rational drug design to improve the potency of a ligand. acs.org

Steric Hindrance and its Role in Receptor Recognition

The steric bulk of the O-tert-butyl groups also plays a crucial role in how the peptide is recognized by the opioid receptors. The size and shape of these groups can either facilitate or hinder the binding to the receptor. In the case of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), the steric hindrance introduced by the OtBu groups may prevent the peptide from adopting a conformation suitable for binding to mu- or kappa-opioid receptors, thereby enhancing its selectivity for the delta-opioid receptor. The three-dimensional architecture of an opioid peptide is a critical factor in determining its receptor subtype selectivity. nih.gov

Spectroscopic Characterization of Conformation (e.g., Nuclear Magnetic Resonance (NMR) Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. nmims.edu For Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), 2D NMR techniques such as COSY, TOCSY, and NOESY would be employed to assign proton resonances and determine through-bond and through-space connectivities. uzh.ch

Table 1: Representative NMR Parameters Used in Peptide Conformational Analysis

NMR ParameterInformation Obtained
Chemical Shift (δ)Local electronic environment of nuclei.
Nuclear Overhauser Effect (NOE)Inter-proton distances (through-space).
³JNHα Coupling ConstantDihedral angle (φ) of the peptide backbone.
Temperature Coefficients of Amide ProtonsInvolvement in intramolecular hydrogen bonds.

Computational Chemistry and Theoretical Calculations in Conformational Analysis

In conjunction with experimental techniques like NMR, computational chemistry and molecular dynamics (MD) simulations are invaluable for exploring the conformational landscape of peptides. mdpi.com MD simulations can provide insights into the dynamic behavior of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in a simulated biological environment. nih.gov

Comparative Analysis of Structural Parameters Governing Delta-Opioid Selectivity in Linear and Cyclic Peptides

Both linear and cyclic peptides have been developed as selective delta-opioid receptor ligands. A comparative analysis of their structural parameters provides valuable insights into the requirements for potent and selective receptor interaction.

Linear Peptides: The delta-opioid selectivity of linear peptides like Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is heavily reliant on the presence of a D-amino acid at the second position and the nature of the C-terminal amino acid sequence. nih.gov The conformational flexibility of linear peptides can be a disadvantage, leading to lower receptor affinity and susceptibility to enzymatic degradation. However, the introduction of bulky protecting groups like O-tert-butyl can impose conformational restrictions, enhancing both stability and selectivity.

Cyclic Peptides: Cyclization is a common strategy to constrain the conformation of peptides, thereby increasing their affinity, selectivity, and metabolic stability. nih.govnih.gov Cyclic deltorphin (B1670231) analogues have been shown to exhibit high delta-opioid receptor selectivity. The reduced flexibility of cyclic peptides can lock the molecule into a bioactive conformation that is optimal for receptor binding. nih.gov

Table 2: Comparison of Linear and Cyclic Opioid Peptides

FeatureLinear PeptidesCyclic Peptides
Conformational Flexibility HighLow (Constrained)
Receptor Selectivity Can be high with specific modificationsGenerally high due to conformational restriction
Metabolic Stability Generally lowerGenerally higher
Key Determinants of Selectivity D-amino acid at position 2, C-terminal sequence, side-chain modificationsRing size, nature of bridging moiety, overall conformation

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)Tyrosyl-D-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-tert-butyl)
DeltorphinsA class of naturally occurring heptapeptides with high delta-opioid receptor affinity and selectivity.

Contribution of Hydrophobic and Electronegative Moieties to Receptor Subsite Interaction

The foundational structure of enkephalins, Tyr-Gly-Gly-Phe-Leu/Met, provides the essential pharmacophore, with the N-terminal tyrosine and the phenylalanine at position four being paramount for receptor recognition and activation. ias.ac.infrontiersin.org Modifications such as the inclusion of a D-amino acid at position two and the addition of protecting groups significantly alter the peptide's conformational stability and interaction profile. ias.ac.in

Hydrophobic Contributions:

Hydrophobic interactions are a primary driving force for ligand binding, involving the association of nonpolar moieties to minimize their contact with the aqueous environment and engage with nonpolar pockets in the receptor. In Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), several groups contribute to this effect.

Tyrosine (Tyr¹) Aromatic Ring: The phenyl group of the N-terminal tyrosine is a key hydrophobic component. It is known to participate in stacking interactions (π-π interactions) with aromatic residues within the opioid receptor binding site, such as tryptophan or phenylalanine. frontiersin.org These interactions are crucial for anchoring the ligand correctly within the binding pocket. frontiersin.org

Phenylalanine (Phe⁴) Aromatic Ring: The benzyl (B1604629) side chain of phenylalanine provides a second major hydrophobic and aromatic center. The spatial relationship between the Tyr¹ and Phe⁴ aromatic rings is a critical determinant of opioid receptor affinity and selectivity. nih.gov Docking studies of related enkephalins show that the aromatic rings tend to occupy hydrophobic patches within the binding site. frontiersin.org For instance, the Phe⁴ residue of Leu-enkephalin has been shown to form a favorable interaction with a tryptophan residue (W284) in the delta-opioid receptor. mdpi.com

Tert-Butyl (OtBu) Protecting Groups: The most significant hydrophobic contribution in this specific analog comes from the two tert-butyl ether groups protecting the hydroxyls of D-Ser² and Thr⁶. The tert-butyl group is exceptionally bulky and nonpolar. ontosight.ai These groups are known to seek out and fit into hydrophobic pockets on a protein's surface. acs.orgnih.gov Their presence dramatically increases the lipophilicity of the peptide, potentially enhancing its ability to interact with nonpolar regions of the receptor that might not be accessible to its unprotected counterparts.

Interactive Data Table: Hydrophobic Moieties and Their Receptor Interactions

MoietyResidue PositionChemical GroupLikely Interaction TypePotential Receptor Subsite Residues
Tyrosine Aromatic RingTyr¹Phenylπ-π Stacking, HydrophobicAromatic (e.g., Trp, Phe, Tyr)
Phenylalanine Aromatic RingPhe⁴Benzylπ-π Stacking, HydrophobicAromatic (e.g., Trp284)
Leucine Side ChainLeu⁵Isobutylvan der Waals, HydrophobicAliphatic/Aromatic
Tert-Butyl EtherD-Ser²Tert-Butylvan der Waals, HydrophobicHydrophobic Pocket
Tert-Butyl EtherThr⁶Tert-Butylvan der Waals, HydrophobicHydrophobic Pocket

Electronegative Contributions:

Electronegative atoms such as oxygen and nitrogen facilitate crucial polar interactions, including hydrogen bonds and ionic bonds (salt bridges), which provide specificity and strength to the ligand-receptor complex.

N-Terminal Amino Group (Tyr¹): The protonated amine (-NH₃⁺) at the N-terminus is universally critical for all opioid peptides and agonists. This positively charged group forms a key ionic bond, or salt bridge, with a highly conserved, negatively charged aspartic acid residue in the third transmembrane helix of the opioid receptor (e.g., Asp128 in the δ-opioid receptor). nih.gov This interaction is considered a primary anchoring point for the ligand.

Tyrosine (Tyr¹) Hydroxyl Group: The phenolic hydroxyl group of Tyr¹ is another essential feature. It can act as both a hydrogen bond donor and acceptor. Opioid peptides that lack this hydroxyl group exhibit significantly weaker activity, indicating its direct involvement in forming a critical hydrogen bond within the receptor active site. nih.gov

Peptide Backbone Carbonyl and Amide Groups: The repeating amide backbone of the peptide contains numerous carbonyl oxygens and amide hydrogens. These groups are electronegative and can form a network of hydrogen bonds with the receptor. For example, the carbonyl group of Gly³ and the NH group of Phe⁴ in similar peptides have been shown to form hydrogen bonds with receptor residues. nih.gov

Blocked Serine and Threonine Hydroxyls: In this specific analog, the hydroxyl groups of D-Ser² and Thr⁶ are protected by tert-butyl ethers. This modification is significant because it prevents these side chains from participating in hydrogen bonding as they normally would. ontosight.ai This blockage fundamentally alters the peptide's interaction profile, removing potential polar contact points and forcing a greater reliance on hydrophobic interactions mediated by the bulky OtBu groups themselves. This demonstrates how the removal of an electronegative interaction point can be a key feature in a structure-activity relationship.

Interactive Data Table: Electronegative Moieties and Their Receptor Interactions

MoietyResidue PositionChemical GroupLikely Interaction TypePotential Receptor Subsite Residues
N-TerminusTyr¹Amino (-NH₃⁺)Ionic Bond (Salt Bridge)Aspartic Acid (e.g., Asp128)
Tyrosine Side ChainTyr¹Hydroxyl (-OH)Hydrogen BondPolar/Charged Residues
Peptide BackboneAllCarbonyl (-C=O)Hydrogen Bond AcceptorH-Bond Donors (e.g., Asn, Gln, Ser)
Peptide BackboneAllAmide (-NH)Hydrogen Bond DonorH-Bond Acceptors (e.g., Carbonyls)
Serine Side ChainD-Ser²Hydroxyl (-OH)Blocked by OtBu groupN/A (Interaction prevented)
Threonine Side ChainThr⁶Hydroxyl (-OH)Blocked by OtBu groupN/A (Interaction prevented)

Receptor Binding and Selectivity Profiles of Tyr D Ser Otbu Gly Phe Leu Thr Otbu

High Affinity and Selectivity for Delta-Opioid Receptors (Binding Constants: Kᵢ, Kᴅ)

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr has demonstrated a high binding affinity for delta-opioid receptors. In binding studies using rat brain membranes, this compound showed a Kᵢ value of 6.14 nM for the delta-opioid receptor researchgate.net. The introduction of bulky residues in its structure is a key factor contributing to its high affinity and selectivity for this receptor subtype researchgate.net. These characteristics make it a valuable tool for investigating the properties of the delta-opioid receptor binding site researchgate.net.

Low Affinity for Mu-Opioid Receptors

In contrast to its high affinity for delta-opioid receptors, Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr displays a significantly lower affinity for mu-opioid receptors. Binding studies have determined its Kᵢ value for the mu-opioid receptor to be 374 nM in rat brain membranes researchgate.net. This marked difference in binding affinity between the two receptor types underscores the compound's selectivity.

Quantitative Assessment of Receptor Selectivity Ratios (Kᵢ(delta)/Kᵢ(mu))

The receptor selectivity of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr is quantified by the ratio of its binding affinities for the mu- and delta-opioid receptors. The selectivity ratio, calculated as Kᵢ(delta)/Kᵢ(mu), for this compound is 0.016 researchgate.net. This low ratio provides a quantitative measure of its strong preference for the delta-opioid receptor over the mu-opioid receptor. A similar pattern of selectivity has been observed in bioassays using guinea pig ileum and mouse vas deferens researchgate.net.

Interactive Data Table: Opioid Receptor Binding Affinities and Selectivity Ratio

CompoundReceptorKᵢ (nM)Selectivity Ratio (Kᵢ(delta)/Kᵢ(mu))
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-ThrDelta-Opioid6.14 researchgate.net0.016 researchgate.net
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-ThrMu-Opioid374 researchgate.net

Methodologies for In Vitro Binding Assays (e.g., Radioligand Displacement, Saturation Binding)

The binding characteristics of compounds like Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr are typically determined using in vitro binding assays, with radioligand displacement being a common technique. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The ability of an unlabeled compound, such as Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr, to displace the radioligand is measured. This displacement allows for the calculation of the compound's inhibitory constant (Kᵢ), which reflects its binding affinity zenodo.orgresearchgate.net.

Saturation binding experiments are another type of assay used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kᴅ) of the radioligand revvity.com. These assays involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached nih.gov.

Preclinical Distribution and Localization of Binding Sites via Quantitative Autoradiography

Quantitative autoradiography is a technique used to visualize the anatomical distribution of receptor binding sites in tissue sections. In studies of opioid receptors, selective radioligands are applied to brain slices, and the resulting pattern of binding is captured on film or with digital imaging systems nih.govnih.gov. This method has revealed a differential localization of mu- and delta-opioid receptors in the brain. Mu receptors are found in "hotspots" throughout the forebrain, midbrain, and hindbrain, while delta receptors are more diffusely distributed, with higher concentrations in forebrain regions like the olfactory bulb, nucleus accumbens, and striatum nih.gov. While specific autoradiography studies detailing the binding of radiolabeled Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr were not found, this technique is crucial for understanding the preclinical distribution of selective ligands.

Characterization as an Agonist at Delta-Opioid Receptors

Functional studies have characterized Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr as a selective delta-opioid receptor agonist. In a study investigating its effects on spinal antinociception in rats, the compound produced a dose-dependent antinociceptive effect that was antagonized by a selective delta-opioid receptor antagonist, naltrindole, as well as the non-selective opioid antagonist naloxone nih.gov. This provides strong evidence that its biological effects are mediated through the activation of delta-opioid receptors nih.gov. Another study has also referred to it as a highly selective delta opioid agonist nih.gov.

Enzymatic Stability and Biodegradation Pathways of Tyr D Ser Otbu Gly Phe Leu Thr Otbu

In Vitro Stability in Biological Media (e.g., Serum, Brain Homogenates)

The in vitro stability of peptides is often evaluated by incubating them in biological fluids like serum, plasma, or tissue homogenates, which contain a complex mixture of enzymes. nih.govnih.gov While specific experimental data on the stability of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in these media is not extensively detailed in publicly available literature, general principles of peptide stability allow for an informed discussion of its likely behavior.

Peptides composed entirely of L-amino acids are typically rapidly degraded in serum, with half-lives that can be as short as a few minutes. nih.gov The degradation is generally faster in serum and plasma compared to whole blood. nih.gov The stability of a peptide is influenced by its amino acid sequence, as different proteases exhibit specificity for certain cleavage sites. usc.eduexpasy.org

The presence of a D-amino acid, such as the D-Serine in Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), is a well-established strategy to significantly enhance stability. nih.govlifetein.com.cnfrontiersin.org Peptides containing D-amino acids show strong resistance to proteolytic degradation because the peptide bonds involving D-amino acids are not readily recognized by the active sites of most common proteases, which are stereospecific for L-amino acids. lifetein.com.cnnih.gov

The following table provides a hypothetical representation of the comparative stability of a standard L-amino acid peptide versus a peptide incorporating a D-amino acid, based on general findings in the field.

PeptideHalf-life (t1/2)Primary Degradation Products (Hypothetical)

Note: The data in this table is illustrative and based on the generally observed principles of peptide stability. It is not based on direct experimental results for Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu).

Structural Modifications Conferring Enzyme Resistance in Peptide Analogues

Several structural modifications are employed to enhance the enzymatic stability of peptide-based compounds. Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) incorporates some of these key strategies.

Preclinical Pharmacological Investigations and Biological Activities of Tyr D Ser Otbu Gly Phe Leu Thr Otbu

In Vitro Functional Bioassays (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

No data were found regarding the in vitro functional bioactivity of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in classic isolated tissue preparations such as the guinea pig ileum or mouse vas deferens. These assays are typically used to characterize the agonist or antagonist properties of opioid peptides at mu, delta, and kappa opioid receptors.

In Vivo Receptor Occupancy and Brain Penetration Studies in Animal Models

Information on the in vivo receptor occupancy and brain penetration of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in animal models is not available in the public domain. Such studies would be necessary to determine if the compound can cross the blood-brain barrier and engage with its target receptors in the central nervous system.

Characterization of Antinociceptive Effects in Rodent Models

There are no published studies characterizing the antinociceptive (pain-relieving) effects of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in rodent models of pain, such as the tail-flick, hot-plate, or writhing tests.

Interactions with Other Neurotransmitter Systems in Preclinical Models (e.g., Adrenergic System)

Research detailing the interactions of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) with other neurotransmitter systems, for instance the adrenergic system, in preclinical models has not been reported.

Evaluation of Respiratory Modulation in Animal Models

The effects of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) on respiratory function have not been evaluated in animal models. This is a critical aspect of the preclinical assessment for opioid-related compounds, as respiratory depression is a major side effect.

Q & A

Basic Research Questions

Q. What are the key steps for designing a synthesis protocol for Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)?

  • Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Optimize coupling steps for sterically hindered residues like D-Ser(OtBu) and Thr(OtBu) by adjusting reaction times (e.g., 2–4 hours) and activating agents (e.g., HATU or PyBOP) . Monitor deprotection and coupling efficiency via Kaiser tests or LC-MS. Include orthogonal protecting groups (e.g., OtBu for Ser/Thr) to prevent side reactions .

Q. How can researchers verify the purity and structural integrity of this peptide post-synthesis?

  • Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% target). Confirm identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for D-Ser(OtBu) (δ ~1.2 ppm for t-Bu) and Phe (aromatic protons at δ ~7.2 ppm) .

Q. What are common challenges in purifying Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), and how can they be addressed?

  • Methodological Answer : Challenges include aggregation due to hydrophobic residues (Leu, Phe) and incomplete deprotection of t-Bu groups. Mitigate aggregation by using solubilizing agents (e.g., DMSO or TFE) during SPPS. For purification, employ preparative HPLC with ion-pairing reagents (e.g., TFA) and optimize gradient slopes to resolve closely eluting impurities .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) in aqueous vs. lipid environments?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models. Parameterize force fields for modified residues (e.g., D-Ser(OtBu)) using quantum mechanical calculations (DFT/B3LYP). Analyze hydrogen bonding, solvent-accessible surface area (SASA), and secondary structure propensity (e.g., via DSSP) to assess stability .

Q. What experimental strategies resolve contradictions in bioactivity data for this peptide across different cell lines?

  • Methodological Answer :

  • Step 1 : Validate peptide stability in each cell culture medium via LC-MS to rule out degradation.
  • Step 2 : Control for batch-to-batch variability by synthesizing multiple lots and standardizing storage conditions (−80°C in lyophilized form).
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity, ELISA for signaling pathway activation) to confirm target engagement .
  • Step 4 : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line receptor density, incubation time) .

Q. How do chiral centers in D-Ser(OtBu) and Thr(OtBu) influence receptor binding kinetics?

  • Methodological Answer : Synthesize enantiomeric analogs (L-Ser/L-Thr) and compare binding using surface plasmon resonance (SPR). Analyze kinetic parameters (ka, kd) and thermodynamic profiles (ΔG, ΔH via ITC) to quantify stereochemical effects. Cross-reference with X-ray crystallography or cryo-EM structures of peptide-receptor complexes to map interactions .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in studies involving this peptide?

  • Methodological Answer :

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC chromatograms, NMR spectra, and simulation trajectories in public repositories (e.g., Zenodo, Figshare).
  • Metadata : Record synthesis conditions (temperature, solvent ratios), purification gradients, and instrument calibration logs .
  • Statistical Validation : Use R or Python scripts for batch-effect correction and power analysis to confirm sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 2
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.